molecular formula C7H11ClN2O B048823 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone CAS No. 122600-33-3

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone

Cat. No. B048823
M. Wt: 174.63 g/mol
InChI Key: JRJWERGLGBMGLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone, also known as CX or GA, is a synthetic compound that was developed as a chemical weapon in the mid-20th century. It is a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. This results in an accumulation of acetylcholine in the nervous system, leading to overstimulation of nerve cells and ultimately paralysis.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the irreversible inhibition of acetylcholinesterase. The compound binds covalently to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate nerve cells and cause paralysis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone are primarily related to its inhibition of acetylcholinesterase. This can lead to a range of symptoms including muscle weakness, respiratory distress, and seizures. In severe cases, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure can be fatal.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows researchers to study the effects of acetylcholine accumulation in the nervous system in a controlled manner. However, 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone is also highly toxic and must be handled with extreme care. Its use is strictly regulated, and researchers must take precautions to prevent accidental exposure.

Future Directions

There are several potential future directions for research on 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone. One area of interest is the development of new drugs that can selectively target acetylcholinesterase without causing toxicity. Another area of research is the use of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone as a tool to study the role of acetylcholinesterase in the nervous system and to develop new therapies for neurological disorders. Finally, there is ongoing research into the development of antidotes for 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone exposure that can be used in emergency situations.

Synthesis Methods

The synthesis of 2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone involves the reaction of 2-chloroacetyl chloride with 2-methyliminopyrrolidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid with a melting point of 98-100°C.

Scientific Research Applications

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone has been extensively studied for its potential use as a chemical warfare agent, but it also has applications in scientific research. It is commonly used as a tool to study the role of acetylcholinesterase in the nervous system and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease.

properties

CAS RN

122600-33-3

Product Name

2-Chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-chloro-1-(2-methyliminopyrrolidin-1-yl)ethanone

InChI

InChI=1S/C7H11ClN2O/c1-9-6-3-2-4-10(6)7(11)5-8/h2-5H2,1H3

InChI Key

JRJWERGLGBMGLN-UHFFFAOYSA-N

SMILES

CN=C1CCCN1C(=O)CCl

Canonical SMILES

CN=C1CCCN1C(=O)CCl

synonyms

2-Pyrrolidinimine, 1-(chloroacetyl)-N-methyl- (9CI)

Origin of Product

United States

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